Product packaging for dCeMM1(Cat. No.:CAS No. 118719-16-7)

dCeMM1

Cat. No.: B6126247
CAS No.: 118719-16-7
M. Wt: 369.24 g/mol
InChI Key: PBEIAQYKTXKQGF-CXUHLZMHSA-N
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Description

Historical Context and Discovery of dCeMM1 in Chemical Biology Research

The discovery of most early molecular glue degraders, including the well-known thalidomide (B1683933) analogs, was largely the result of serendipity rather than rational design. protein-degradation.orgbohrium.comresearchgate.net This historical reliance on chance findings created a significant bottleneck in the field, limiting the ability to systematically discover new glues for the vast number of disease-relevant proteins. nih.gov The development of a scalable, rational discovery strategy was therefore a critical unmet need. bohrium.comnih.gov

The discovery of this compound was a landmark achievement as it provided proof-of-concept for the first rational and scalable strategy to find new molecular glue degraders. cemm.atprotein-degradation.org Researchers at the CeMM Research Center for Molecular Medicine developed an innovative phenotypic screening approach. cemm.at The method is based on differential chemical profiling in specially engineered "hypo-neddylated" cell lines. nih.gov

These cell lines are characterized by a widespread defect in the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases that are commonly hijacked by molecular glues. nih.govindibloghub.com The researchers reasoned that the cytotoxic effects of a molecular glue degrader would depend on functional CRLs. cemm.at By comparing the effects of thousands of small molecules on these hypo-neddylated cells versus normal, E3-proficient cells, they could identify compounds whose activity was dependent on the E3 ligase machinery. cemm.atnih.gov Through this screening, this compound was identified as a compound that selectively targets the RNA-binding protein RBM39 for degradation. nih.govbohrium.comindibloghub.com

The strategy that led to this compound's discovery stands in stark contrast to previous methods. Historically, molecular glues like thalidomide and its derivatives were discovered through their clinical effects, with their precise mechanism of inducing protein degradation only being uncovered decades later. protein-degradation.org Other discoveries have been similarly fortuitous. The this compound discovery platform is fundamentally different because it is a proactive and rational approach. cemm.atnih.gov It is a purpose-built system designed to specifically unearth compounds that function as molecular glue degraders by detecting their reliance on the E3 ligase system for activity, thus moving the field from accidental observation to intentional discovery. protein-degradation.orgnih.gov

Significance of this compound as a Molecular Glue Degrader in Contemporary Research

The identification of this compound was significant not just for the compound itself, but for what its discovery represented for the future of drug development. protein-degradation.org It served as a crucial validation of a novel discovery pipeline that could be broadly applied. researchgate.net

The discovery of this compound demonstrated that scalable, phenotypic screening could rationally identify novel molecular glue degraders. protein-degradation.orgnih.gov This was a pivotal advance for the TPD field, offering a systematic and versatile strategy to expand the arsenal (B13267) of available degraders. researchgate.net It provided a clear path forward for discovering new medicines against proteins that have been difficult to target with traditional pharmacological inhibitors. eurekalert.orgprotein-degradation.orgbohrium.com The success of this approach empowers future drug discovery efforts by providing a framework to find degraders with both known and entirely new mechanisms of action. nih.govbohrium.com

Mechanistic studies confirmed that this compound functions by redirecting the Cullin-RING ligase complex CRL4DCAF15. nih.govtenovapharma.commedchemexpress.com The compound acts as a "glue" that induces an interaction between the DCAF15 substrate receptor and the protein RBM39, which is not a natural substrate of this ligase. ub.edunih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. nih.govindibloghub.com The elucidation of this compound's mechanism reinforced the principle of how small molecules can effectively reprogram the substrate specificity of E3 ligases. eurekalert.orgnih.gov Furthermore, the successful identification of a degrader that hijacks the well-characterized CRL4DCAF15 ligase validated the screening platform's ability to find compounds that operate through established biochemical pathways. protein-degradation.orgnih.gov

Scope and Objectives of Research on this compound

The primary objective behind the initial this compound research was to establish and validate a novel discovery platform capable of overcoming the limitations of serendipity in finding molecular glues. cemm.at The successful identification and characterization of this compound achieved this goal, proving that the differential screening approach in hypo-neddylated cells was a robust and effective strategy. nih.govindibloghub.com The research provided a blueprint for future projects, with the broader objective of applying this scalable platform to discover a new generation of molecular glue degraders targeting a wide range of currently "undruggable" proteins implicated in cancer and other serious diseases. bohrium.comresearchgate.net

Research Data Tables

Table 1: this compound Compound Details

PropertyValueSource(s)
Product Name This compound tenovapharma.com
Function RBM39 Molecular Glue Degrader medchemexpress.comaxonmedchem.com
CAS Number 118719-16-7 tenovapharma.commedchemexpress.com
Molecular Formula C₁₄H₁₃BrN₂O₃S tenovapharma.com
Molecular Weight 369.23 g/mol tenovapharma.com

Table 2: this compound Activity Profile

ParameterDescriptionSource(s)
Target Protein RBM39 (RNA Binding Motif Protein 39) nih.govtenovapharma.commedchemexpress.com
Mechanism of Action Induces proximity between the target protein and the E3 ligase, leading to ubiquitination and proteasomal degradation. ub.edunih.govindibloghub.com
E3 Ligase Complex CRL4DCAF15 (Cullin 4-RING Ligase with DCAF15 as substrate receptor) nih.govtenovapharma.comaxonmedchem.com
Selectivity Exclusively destabilizes RBM39. nih.gov It does not degrade the related paralog RBM23. ub.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrN2O3S B6126247 dCeMM1 CAS No. 118719-16-7

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIAQYKTXKQGF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118719-16-7
Record name N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Analog Design for Mechanistic Elucidation

Synthetic Pathways for dCeMM1

While detailed step-by-step laboratory synthesis protocols for this compound specifically are not extensively described in the provided search results, its identification within chemical screenings and its classification as an aryl sulfonamide molecular glue degrader provide context for its potential synthesis and the identification of precursors. nih.govnih.govub.eduacs.orgresearchgate.netmdpi.com

Laboratory Synthesis Protocols

The synthesis of aryl sulfonamides typically involves established organic chemistry reactions. Given the structure of this compound (N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide), a plausible synthetic route would likely involve the condensation of a substituted benzaldehyde (B42025) (specifically, 5-bromo-2-hydroxybenzaldehyde) with a substituted benzenesulfonohydrazide (B1205821) (4-methylbenzenesulfonohydrazide). uni.lusigmaaldrich.com

General laboratory synthesis protocols for similar hydrazone or sulfonamide-containing compounds often involve:

Formation of the sulfonohydrazide from the corresponding sulfonyl chloride and hydrazine.

Condensation of the aldehyde and the sulfonohydrazide under appropriate conditions (e.g., with an acid catalyst, in an organic solvent, potentially with heating or stirring).

Specific reaction conditions, purification methods (such as chromatography), and characterization techniques (like NMR and mass spectrometry) would be employed to obtain the final this compound compound with high purity. molnova.comsigmaaldrich.com Purity analysis of this compound has been reported using HPLC, showing purity levels typically above 98%. molnova.comsigmaaldrich.com

Precursor Identification and Optimization

Based on the likely condensation reaction, the key precursors for this compound synthesis are 5-bromo-2-hydroxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The availability and purity of these precursors are critical for efficient synthesis. Optimization of the synthesis would involve:

Determining the optimal stoichiometry of the reactants.

Selecting the most suitable solvent and catalyst (if needed).

Identifying the ideal temperature and reaction time to maximize yield and minimize side products.

Developing efficient purification strategies to achieve the desired purity for biological studies.

While specific details on the optimization process for this compound synthesis are not provided, the successful identification and characterization of this compound and its analogs suggest that effective synthetic routes and precursor sourcing were established.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound and related scaffolds is crucial for understanding which parts of the molecule are essential for its activity (inducing RBM39 degradation) and for developing tools to study its mechanism. SAR studies involving a total of 53 structurally related analogs were conducted to inform on sites amenable for derivatization and identify inactive controls. nih.gov

Modifications for Affinity Tagging (e.g., dCeMM3-NH2 for affinity chromatography)

Affinity tagging is a common strategy to isolate and identify proteins that directly interact with a small molecule. For dCeMM-series compounds, specifically dCeMM3, a tethered analog, dCeMM3-NH2, was synthesized by installing a free amine group onto the dCeMM3 structure. nih.gov

This amine handle allows for the immobilization of dCeMM3-NH2 onto a solid support, such as sepharose beads, for use in drug affinity chromatography. nih.gov This technique involves incubating cell lysates with the immobilized affinity probe to capture interacting proteins, which are then eluted and identified, typically by immunoblotting or mass spectrometry. nih.gov Using dCeMM3-NH2 in pulldown experiments successfully revealed Cyclin K and DDB1 as interacting proteins, supporting the mechanism of action of dCeMM2/3/4 as molecular glues that induce proximity between CDK12/13:cyclin K and DDB1. nih.gov

Interactive Data Table: Affinity Pulldown Results with dCeMM3-NH2

BaitInteracting Proteins EnrichedCompetition by THZ531
dCeMM3-NH2Cyclin K, DDB1Prevented Enrichment

Data based on findings from drug affinity chromatography using dCeMM3-NH2 resin. nih.gov

Isotopic Labeling for Mechanistic Tracing

Isotopic labeling involves incorporating stable or radioisotopes into a molecule to track its fate or to quantify its interactions within a biological system. While the provided text does not explicitly detail isotopic labeling of this compound itself, mechanistic tracing studies using quantitative proteomics with isobaric tagging were performed after this compound treatment to assess proteome-wide changes and confirm RBM39 destabilization. nih.gov Isobaric tags allow for simultaneous quantification of proteins from different samples, providing insights into the cellular response to this compound. nih.gov

Ligase tracing assays, which involve monitoring the abundance of E3 substrate receptors, have also been used and benchmarked with known degraders, including this compound, to identify compounds that alter the interactome of a specific E3 ligase like CRL4DCAF15. nih.govcemm.atacs.org This approach, while not direct isotopic labeling of this compound, serves as a form of mechanistic tracing by observing the functional consequences of compound treatment on the degradation machinery.

Comparative Analysis with Structurally Related Molecular Glues (e.g., Indisulam (B1684377), other aryl sulfonamides)

This compound belongs to the class of aryl sulfonamide molecular glues, a group that also includes compounds like Indisulam and E7820. These molecules share a common mechanism of action involving the recruitment of target proteins to the DCAF15 substrate receptor subunit of the CRL4 E3 ligase complex. nih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.orgencyclopedia.pubmdpi.comnih.govnih.gov This interaction facilitates the formation of a ternary complex between DCAF15, the molecular glue, and the target protein, leading to the target's ubiquitination and degradation by the proteasome. nih.govbiorxiv.orgresearchgate.netnih.gov

Research findings indicate that aryl sulfonamides like Indisulam and E7820 promote the degradation of the RNA-binding proteins RBM39 and RBM23. nih.govbiorxiv.orgbiorxiv.orgencyclopedia.pubmdpi.comnih.gov Similarly, this compound has been shown to induce DCAF15-dependent degradation of RBM39. biorxiv.orgnih.gov One study specifically noted that this compound exclusively destabilized RBM39 in quantitative proteomics experiments. nih.gov This shared targeting of RBM39 and RBM23 via CRL4-DCAF15 highlights a common functional outcome for this class of molecular glues.

Shared and Differentiating Chemical Scaffolds

Aryl sulfonamide molecular glues, including this compound and Indisulam, share a fundamental chemical scaffold characterized by an aryl sulfonamide moiety. acs.org Indisulam, for instance, is described as a chloroindole substituted by a [(4-sulfamoylphenyl)sulfonyl]nitrilo group. nih.gov While this compound also contains an aryl sulfonamide structure, its specific structure is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide. uni.lu E7820 is another aryl sulfonamide, identified as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide. nih.gov

These compounds, despite sharing the core aryl sulfonamide feature and the ability to recruit DCAF15, possess distinct chemical decorations on their scaffolds. For example, Indisulam incorporates a chloroindole group, while this compound includes a brominated hydroxyphenyl methylideneamino group and a methyl-substituted benzene (B151609) sulfonamide. nih.govuni.lu E7820 features a cyanomethylindole and a cyanobenzene sulfonamide. nih.gov These variations in peripheral groups contribute to the differentiating chemical scaffolds within this class of molecular glues. acs.org

The shared aryl sulfonamide structure is critical for mediating the interaction with both DCAF15 and the target protein (RBM39/RBM23) to form the ternary complex. biorxiv.orgresearchgate.netnih.gov Structural studies of Indisulam and E7820 bound to DCAF15 and RBM39 have illuminated how these molecules fit into a shallow pocket on DCAF15, simultaneously making contacts with residues on RBM39, particularly within its RRM2 domain. biorxiv.orgresearchgate.netnih.gov

A comparison of the chemical structures of this compound, Indisulam, and E7820 reveals both the common sulfonamide linkage and the unique substituents that differentiate them:

CompoundCore Structure FeatureDifferentiating Features
This compoundAryl SulfonamideBrominated hydroxyphenyl methylideneamino, Methyl group
IndisulamAryl SulfonamideChloroindole, Sulfamoyl group
E7820Aryl SulfonamideCyanomethylindole, Cyanobenzene sulfonamide

Influence of Chemical Features on Degradation Specificity

The specific chemical features and decorations on the aryl sulfonamide scaffold influence the precise interactions with DCAF15 and the target protein, which in turn can impact the efficiency and specificity of degradation. acs.org While the core mechanism of recruiting RBM39/RBM23 to DCAF15 is shared among these aryl sulfonamides, subtle differences in their structures can lead to variations in binding affinity to DCAF15 and/or the target protein, the stability of the induced ternary complex, and potentially the range of proteins targeted for degradation. nih.gov

Detailed structure-activity relationship (SAR) studies for specific structural modifications within the aryl sulfonamide class have demonstrated how alterations can affect the potency and specificity of degradation. Although comprehensive, residue-level interaction data specifically comparing this compound to Indisulam and E7820 was not extensively detailed in the search results, the principle established for other molecular glues, such as IMiDs binding to CRBN, indicates that even minor chemical variations can significantly alter neosubstrate specificity and degradation efficiency. acs.org

For instance, crystal structures of DCAF15 bound to RBM39 in the presence of Indisulam or E7820 show that the molecular glue occupies a pocket at the interface of the two proteins, making specific contacts with residues from both DCAF15 and the RBM39 RRM2 domain. researchgate.netnih.gov The distinct chemical groups on each molecular glue (Indisulam's chloroindole, E7820's cyanoindole, and this compound's brominated hydroxyphenyl group) would engage in different non-covalent interactions within this binding interface, potentially leading to variations in the precise positioning and stability of the ternary complex. These differences in interaction profiles can contribute to observed variations in degradation potency and, in some cases, substrate specificity within the RBM protein family (RBM39 vs RBM23) or even the reported exclusive degradation of RBM39 by this compound in certain contexts. nih.gov

Molecular Mechanisms of Action and Specificity

Engagement with E3 Ubiquitin Ligase Machinery

dCeMM1's efficacy is critically dependent on its ability to interact with and modulate the function of the Cullin-RING E3 ubiquitin ligase (CRL) complex. This interaction is multifaceted, involving the redirection of a specific ligase's activity and a reliance on essential components of the ubiquitin-proteasome system.

This compound functions by specifically redirecting the activity of the CRL4-DCAF15 E3 ubiquitin ligase nih.govmedchemexpress.comaxonmedchem.comindibloghub.com. Like other aryl sulfonamides such as indisulam (B1684377), this compound acts as a "molecular glue," inducing a novel protein-protein interaction between the substrate receptor DCAF15 and the neo-substrate, RNA-binding motif protein 39 (RBM39) nih.gov. This induced proximity leads to the ubiquitination of RBM39, marking it for degradation by the proteasome revvity.comeurekalert.org. The critical role of DCAF15 is underscored by the fact that CRISPR-induced mutations in the DCAF15 gene render cells insensitive to this compound treatment, thereby preventing the destabilization of RBM39 nih.gov.

ComponentRole in this compound Mechanism
This compound Molecular glue that induces proximity between DCAF15 and RBM39
CRL4DCAF15 E3 ubiquitin ligase complex hijacked by this compound
DCAF15 Substrate receptor of the CRL4 complex that binds this compound
RBM39 Neo-substrate targeted for degradation

The function of the CRL4DCAF15 complex, and consequently the activity of this compound, is dependent on the broader ubiquitin-conjugating machinery. Specifically, the ubiquitin-conjugating enzyme E2 M (UBE2M) is required for this compound's efficacy nih.gov. UBE2M is one of two E2 enzymes responsible for the neddylation of cullin scaffolds, a crucial post-translational modification for CRL activity nih.gov. CRISPR/Cas9 screening has confirmed that the absence of functional UBE2M leads to resistance to this compound, highlighting its essential role in the degradation pathway initiated by the molecular glue nih.govresearchgate.net.

The activity of most Cullin-RING ligases is contingent upon the reversible attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process known as neddylation nih.gov. This modification is critical for the proper conformation and function of the CRL complex. The dependence of this compound on a functional neddylation pathway is evident from studies using hypo-neddylated cell lines, which exhibit resistance to the compound nih.gov. Pharmacological inhibition of the NEDD8-activating enzyme (NAE) with agents like MLN4924, which blocks the entire neddylation cascade, also rescues the degradation of target proteins, further confirming the necessity of this pathway for the activity of molecular glue degraders that co-opt CRLs nih.govnih.gov.

Neo-substrate Recruitment and Degradation Pathways

The specificity of a molecular glue degrader is defined by the particular protein it recruits to the E3 ligase for degradation. In the case of this compound, this recruitment is highly selective.

Quantitative proteomics studies have demonstrated that this compound treatment leads to the exclusive destabilization of the RNA-binding motif protein 39 (RBM39) nih.gov. RBM39 is a splicing factor that becomes the "neo-substrate" of the CRL4DCAF15 ligase in the presence of this compound nih.govmedchemexpress.comaxonmedchem.comindibloghub.comrevvity.com. The molecular glue facilitates the formation of a ternary complex between DCAF15, this compound, and RBM39, leading to the polyubiquitination and subsequent proteasomal degradation of RBM39 nih.govrevvity.com. This targeted degradation of RBM39 is the primary mechanism through which this compound exerts its cellular effects.

TreatmentTarget ProteinOutcome
This compound RBM39Destabilization and Degradation
Indisulam (control) RBM39Destabilization and Degradation

While other related aryl sulfonamides are known to degrade both RBM39 and its paralog, RBM23, by recruiting them to DCAF15, this compound exhibits a higher degree of specificity nih.govresearchgate.net. Quantitative proteomics revealed that this compound exclusively destabilizes RBM39, with no significant effect on the levels of RBM23 nih.gov. This selectivity distinguishes this compound from other compounds in its class and highlights the subtle structural differences that can dictate the neo-substrate profile of a molecular glue degrader.

Role of the Ubiquitin-Proteasome System in this compound-mediated Degradation

The molecular glue degrader this compound exclusively destabilizes the RNA-binding protein RBM39 by hijacking the cellular ubiquitin-proteasome system (UPS). nih.gov This system is the primary mechanism for controlled protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis and eliminating damaged or unwanted proteins. eurekalert.org The UPS functions through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). eurekalert.org

In the case of this compound-mediated degradation, the compound facilitates the recruitment of RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase complex. nih.govmedchemexpress.com This proximity, induced by this compound, allows for the efficient transfer of ubiquitin molecules from the E2 enzyme to RBM39. eurekalert.orgub.edu Specifically, the process is dependent on the E2 ubiquitin-conjugating enzyme UBE2M. nih.gov The attachment of a polyubiquitin chain to RBM39 serves as a recognition signal for the 26S proteasome, a large protein complex that proteolytically degrades the tagged protein. eurekalert.orgrevvity.com

Experimental evidence confirms the critical role of the proteasome in this process. Treatment of cells with proteasome inhibitors, such as epoxomicin (B1671546), effectively blocks the degradation of RBM39 induced by this compound. revvity.com This demonstrates that the final step of protein elimination is carried out by the proteasome, confirming that this compound's mechanism of action is fully dependent on a functional ubiquitin-proteasome pathway. revvity.com

Formation and Stabilization of Ternary Complexes (this compound-DCAF15-RBM39)

The degradation of RBM39 by this compound is initiated by the formation of a stable ternary complex consisting of the this compound molecule, the substrate receptor DCAF15 (part of the CRL4 E3 ligase), and the target protein RBM39. nih.govresearchgate.net this compound acts as a "molecular glue," inducing and stabilizing the interaction between DCAF15 and RBM39, which otherwise have no natural affinity for each other. nih.govub.edu

Studies have shown that this compound, similar to other aryl sulfonamides like indisulam, binds to a shallow pocket on the surface of DCAF15. nih.govnih.gov This binding modifies the surface of DCAF15, creating a new interface that is complementary to a region on RBM39, specifically the RRM2 (RNA recognition motif 2) domain. researchgate.netnih.gov The formation of this ternary complex is a cooperative process, where the presence of all three components—this compound, DCAF15, and RBM39—is necessary for a stable interaction. biorxiv.org Native mass spectrometry studies have revealed that in the presence of a molecular glue and the target protein, the DCAF15 complex shifts from a dimeric or trimeric state to a 1:1:1 monomeric ternary complex with the degrader and RBM39. biorxiv.org

Protein-Protein Interaction (PPI) Modulation by this compound

This compound functions by directly modulating protein-protein interactions (PPIs), a key mechanism in cellular signaling and regulation. researchgate.netnih.gov In its natural state, there is no significant interaction between the E3 ligase substrate receptor DCAF15 and the splicing factor RBM39. nih.govbiorxiv.org this compound induces a novel PPI between these two proteins. nih.gov

The compound achieves this by creating a composite binding surface. It binds to DCAF15 and presents a new chemical face that is then recognized by RBM39. nih.gov This induced interaction is highly specific, as quantitative proteomics have shown that this compound treatment leads exclusively to the degradation of RBM39, with no significant off-target effects on other proteins. nih.gov The modulation of this specific PPI is the foundational step that initiates the entire degradation cascade, leading to the ubiquitination and subsequent elimination of RBM39. nih.govrevvity.com

Mechanisms of Drug-induced Proximity Induction

The induction of proximity between DCAF15 and RBM39 by this compound is a prime example of chemically induced proximity, a powerful strategy in modern pharmacology. nih.govub.edu Unlike traditional inhibitors that block the active site of a protein, molecular glues like this compound repurpose the cellular machinery to eliminate a target protein entirely. eurekalert.org

The mechanism relies on the specific chemical structure of this compound, which allows it to bridge the two proteins. nih.gov CRISPR/Cas9 screens have demonstrated that the efficacy of this compound is critically dependent on the presence of a functional CRL4-DCAF15 ligase complex. nih.gov Mutations in DCAF15 that prevent the binding of this compound or the recruitment of RBM39 render cells insensitive to the compound and rescue RBM39 from degradation. nih.govnih.gov This highlights the precision of the drug-induced proximity, where the specific architecture of the ternary complex is essential for its function. The formation of this complex effectively brings the catalytic core of the E3 ligase into close proximity with RBM39, enabling the efficient tagging of RBM39 with ubiquitin for proteasomal degradation. nih.goveurekalert.org

Differentiation from other dCeMM Compounds (dCeMM2/3/4 mechanisms on Cyclin K/CDK12/DDB1)

While this compound is a molecular glue that targets RBM39 for degradation, the related compounds dCeMM2, dCeMM3, and dCeMM4 operate through a distinct, albeit conceptually similar, mechanism to degrade a different target, Cyclin K. nih.goveurekalert.org

The primary distinction lies in the E3 ligase components they hijack and their independence from a dedicated substrate receptor. nih.govsemanticscholar.org dCeMM2, dCeMM3, and dCeMM4 induce the degradation of Cyclin K by promoting a novel protein-protein interaction between the CDK12-Cyclin K complex and DDB1, a component of the CRL4B E3 ligase complex. nih.govmedchemexpress.comrndsystems.comtocris.com

Crucially, this interaction bypasses the need for a substrate receptor like DCAF15 (used by this compound) or CRBN (used by immunomodulatory drugs). nih.govsemanticscholar.org Instead, dCeMM2/3/4 bind to the CDK12-Cyclin K complex and induce a conformational change that allows it to directly engage with DDB1. researchgate.netnih.govbiorxiv.org In this context, the CDK12-drug complex itself functions as a de novo substrate receptor for the DDB1-CUL4B ligase. nih.gov

Biochemical reconstitution experiments have shown that there is a baseline affinity between DDB1 and the CDK12-Cyclin K complex, which is strongly enhanced by the presence of dCeMM2, dCeMM3, or dCeMM4. nih.gov This drug-induced dimerization leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome. nih.govtocris.com This substrate receptor-independent mechanism represents a novel mode of action for molecular glue degraders and functionally distinguishes dCeMM2/3/4 from this compound. nih.govsemanticscholar.org

Table of Mechanistic Differences: this compound vs. dCeMM2/3/4

FeatureThis compounddCeMM2/3/4
Target Protein RBM39Cyclin K
E3 Ligase Complex CRL4-DCAF15CRL4B-DDB1
Substrate Receptor DCAF15Independent (CDK12 acts as de novo receptor)
Interacting Partner DCAF15DDB1

Cellular and Biological Effects in Model Systems

Impact on Cellular Processes in Research Models

Studies have investigated the impact of dCeMM1 on fundamental cellular processes, particularly in the context of protein degradation pathways and their downstream effects.

Cellular Proliferation and Viability in Hypo-neddylated vs. Wildtype Cells

Comparative chemical profiling in cell lines with impaired neddylation (hypo-neddylated) versus those with normal neddylation (wildtype) has been instrumental in identifying compounds like this compound that are functionally dependent on uninterrupted neddylation levels. Neddylation, the conjugation of NEDD8 to cullin-RING ligases (CRLs), is crucial for the activity of most CRLs. nih.govbiorxiv.orgfrontiersin.orgresearchgate.net Compounds that show attenuated anti-proliferative effects in hypo-neddylated cell lines suggest a dependence on a Cullin E3 ligase-dependent mechanism. biorxiv.orgbiorxiv.org

This compound has been shown to inhibit cell growth in KBM7 cells. Studies comparing wildtype (WT) KBM7 cells and UBE2M-mutant KBM7 cells (a hypo-neddylated model) demonstrated differential sensitivity to this compound. nih.govmedchemexpress.comresearchgate.netmedchemexpress.commolnova.com The half-maximal effective concentrations (EC50s) for this compound in WT and UBE2Mmut KBM7 cells after a 3-day treatment were reported as 3 µM and 8 µM, respectively. nih.govresearchgate.net This indicates that the anti-proliferative effect of this compound is attenuated in cells with compromised neddylation, supporting its mechanism of action via a CRL. biorxiv.orgbiorxiv.org

Further experiments using the NEDDylation inhibitor MLN4924 and the proteasome inhibitor bortezomib (B1684674) have also shown attenuation of this compound's anti-proliferative effects, reinforcing that its activity is dependent on the Cullin E3 ligase and proteasome pathways. biorxiv.orgbiorxiv.orgnsf.gov

Cell Line Neddylation Status This compound Treatment Duration EC50 (µM) Reference
KBM7 (Wildtype) Proficient 3 days 3 nih.govresearchgate.net
KBM7 (UBE2Mmut) Hypo-neddylated 3 days 8 nih.govresearchgate.net

Effects on Gene Expression and Transcriptional Circuits (e.g., RBM39's role)

This compound functions as a molecular glue degrader that specifically targets RBM39 for degradation by redirecting the CRL4DCAF15 ligase. nih.govfrontiersin.orgmedchemexpress.commolnova.comfrontiersin.orgdrugtargetreview.combiochempeg.combiorxiv.orgnih.gov RBM39 is an RNA-binding protein involved in transcriptional co-activation and alternative RNA splicing. revvity.com Its degradation by this compound impacts cellular processes regulated by RBM39.

Studies using Western blot analysis have shown that this compound treatment decreases the expression levels of RBM39 in WT KBM7 cells. medchemexpress.commedchemexpress.commolnova.com This degradation is dependent on the CRL4DCAF15 ligase complex. nih.govresearchgate.netbiorxiv.org CRISPR-induced frameshift mutations in DCAF15 have been shown to render cells insensitive to this compound treatment and rescue RBM39 destabilization. nih.govresearchgate.net

The degradation of RBM39 by this compound is considered the primary mechanism through which it exerts its cellular effects, influencing downstream transcriptional circuits and potentially impacting the expression of genes regulated by RBM39.

Modulation of Protein Levels Beyond the Primary Target (e.g., proteomics data)

Quantitative expression proteomics has been employed to comprehensively assess the impact of this compound treatment on global protein levels within cells. Coupling cellular this compound treatment with quantitative proteomics via isobaric tagging revealed that this compound primarily and exclusively destabilizes RBM39. nih.gov This suggests a high degree of specificity for RBM39 as the primary degradation target of this compound under the tested conditions. While the primary focus of proteomics data presented in the provided snippets is on confirming RBM39 degradation, these studies also provide a broader view of protein level changes, confirming the targeted nature of this compound's activity.

Investigation in Diverse Cellular Contexts

This compound's effects have been investigated in different cell lines to understand its activity in various cellular backgrounds.

Studies in KBM7 Cell Lines (Wildtype and UBE2Mmut, DCAF15mut)

The near-haploid KBM7 cell line, including its wildtype form and variants with mutations in key components of the neddylation and ubiquitination pathways (such as UBE2M and DCAF15), has been a primary model system for studying this compound. nih.govbiorxiv.orgbiorxiv.orgnih.govresearchgate.nettltsu.ru

Comparative viability screens in WT and UBE2Mmut KBM7 cells were crucial in identifying this compound as a compound whose activity is dependent on neddylation and thus CRL function. nih.govfrontiersin.orgresearchgate.netnih.gov As mentioned earlier, the differential EC50 values in these cell lines highlight this dependency. nih.govresearchgate.net

Studies in DCAF15-mutant KBM7 cells further confirmed the critical role of the CRL4DCAF15 ligase complex in this compound's mechanism. nih.govresearchgate.net These cells show insensitivity to this compound treatment, and the degradation of RBM39 is rescued in the absence of functional DCAF15. nih.govresearchgate.net Western blot analysis in WT and DCAF15mut KBM7 cells treated with this compound further validated the DCAF15-dependent degradation of RBM39. nih.govresearchgate.net

Cell Line Genetic Modification This compound Sensitivity RBM39 Degradation Reference
KBM7 (Wildtype) None Sensitive Observed nih.govresearchgate.netmedchemexpress.commolnova.com
KBM7 (UBE2Mmut) UBE2M mutation Attenuated Sensitivity Not directly assessed in snippets for RBM39, but overall CRL activity is impaired. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net
KBM7 (DCAF15mut) DCAF15 mutation Insensitive Rescued nih.govresearchgate.net

Applications in Neuroblastoma Cells (SH-SY5Y)

Beyond leukemia cell lines like KBM7, the effects of this compound have also been investigated in neuroblastoma cells, specifically the SH-SY5Y cell line. revvity.com The SH-SY5Y cell line is a widely used model in neurobiological research, including studies on neurotoxicity and neuroprotection. mdpi.comnih.govmednexus.orgimrpress.com

HTRF (Homogeneous Time-Resolved Fluorescence) technology has been utilized to evaluate RBM39 degradation in SH-SY5Y cells treated with molecular glue degraders, including this compound. revvity.com These studies demonstrated that this compound induced the dose-dependent degradation of RBM39 in SH-SY5Y cells. revvity.com Western blot analysis in SH-SY5Y cells treated with this compound validated the HTRF results, showing a decrease in RBM39 levels. revvity.com For instance, treatment with 10 µM this compound resulted in approximately 10% of RBM39 remaining in SH-SY5Y cells after 24 hours. revvity.com

Cell Line Compound Treatment Duration Concentration (µM) RBM39 Remaining (%) Cell Viability Impact Reference
SH-SY5Y This compound 24 hours 10 ~10 Little to no change revvity.com
SH-SY5Y Indisulam (B1684377) 24 hours 3 ~20 Slightly reduced revvity.com

Exploration in HCT116 Cells

Studies investigating this compound have included dose-ranging validation experiments utilizing isogenic wild-type (UBE2Mwt) and mutant (UBE2Mmut) HCT116 cells. nih.gov These experiments helped to prioritize this compound, alongside other related chemical scaffolds, for further mechanistic validation. nih.gov

Crucially, research has demonstrated that the efficacy of this compound in HCT116 cells is critically dependent on the CRL4DCAF15 ligase complex. nih.gov Genetic modifications, specifically CRISPR-induced frameshift mutations in DCAF15, have been shown to render HCT116 cells insensitive to this compound treatment. nih.gov This insensitivity is accompanied by a rescue of RBM39 destabilization, highlighting the essential role of DCAF15 in mediating this compound's degradative effect on RBM39 in this cell line. nih.gov The mechanism aligns with observations for other structurally related sulfonamides, such as indisulam, which also act as DCAF15 molecular glues to degrade RBM39. nih.govnih.govacs.orgrevvity.com

Temporal Dynamics of Protein Degradation Induced by this compound

This compound functions as a molecular glue to induce the degradation of RBM39 by facilitating its recruitment to the CRL4DCAF15 E3 ubiquitin ligase. medchemexpress.combiochempeg.comtenovapharma.comselleckchem.comaxonmedchem.com This interaction leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome. biochempeg.comub.edunih.gov The temporal dynamics of this process are a key aspect of this compound's biological activity.

The administration of this compound leads to a decrease in the expression levels of RBM39. medchemexpress.comselleckchem.com Studies employing techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) and Western blot analysis in model systems, such as SH-SY5Y neuroblastoma cells, have shown that this compound induces dose-dependent degradation of RBM39. revvity.com While specific time-course data for RBM39 degradation in HCT116 cells were not explicitly detailed in the provided snippets, the established mechanism and the use of time-resolved methods for related compounds (like dCeMM2/3/4 targeting cyclin K) suggest a similar approach would be used to characterize the kinetics of RBM39 degradation by this compound in HCT116 cells. nih.govrevvity.com

Time-resolved Immunoblot Analysis

Time-resolved immunoblot analysis is a common technique used to monitor the kinetics of protein degradation following treatment with a degrader molecule. This method involves collecting cell lysates at various time points after compound addition and assessing the levels of the target protein using specific antibodies.

Although the provided information specifically mentions the use of time-resolved immunoblots to validate the destabilization of cyclin K by dCeMM2/3/4, showing near-complete degradation within two hours, this technique is directly applicable to studying this compound-induced RBM39 degradation. nih.gov Indeed, Western blot analysis, a form of immunoblotting, has been successfully used to validate RBM39 degradation induced by this compound in other cell lines, quantifying the remaining protein levels over time or across different concentrations. revvity.com This confirms that time-resolved immunoblotting is a relevant and employed method for characterizing the temporal dynamics of protein degradation mediated by this compound.

Reversibility of Binding and Degradation

Molecular glue degraders like this compound typically function catalytically. ub.eduacs.org This means that the degrader molecule facilitates the interaction between the E3 ligase and the target protein, leading to ubiquitination, but is then capable of dissociating and participating in further degradation events. This catalytic mechanism implies a degree of reversibility in the binding of this compound to the ligase-target complex, even though the subsequent proteasomal degradation of the target protein (RBM39) is generally irreversible.

Advanced Methodologies for Studying Dcemm1

Functional Genomics Approaches

Functional genomics has been instrumental in deconvoluting the specific cellular machinery hijacked by dCeMM1 to induce protein degradation.

To identify the specific E3 ubiquitin ligase complex required for this compound's activity, researchers employed a focused CRISPR/Cas9 screen. nih.gov A custom-designed single-guide RNA (sgRNA) library was utilized, targeting all known cullin-RING ligases (CRLs) and their associated regulatory proteins. nih.gov This systematic knockout approach in KBM7 cells treated with this compound revealed that the compound's efficacy is critically dependent on the CRL4DCAF15 ligase complex. nih.govmedchemexpress.comaxonmedchem.comtenovapharma.com The screen confirmed a requirement for UBE2M, an E2 ubiquitin-conjugating enzyme involved in the neddylation pathway crucial for CRL activity, and definitively identified DCAF15 as the specific substrate receptor recruited by this compound. nih.gov CRISPR-induced frameshift mutations in the DCAF15 gene resulted in cellular insensitivity to this compound, validating the central role of this E3 ligase component. nih.gov

Table 1: Summary of CRISPR/Cas9 Screening Findings for this compound E3 Ligase Dependency

Gene TargetRole in Ubiquitination PathwayObservation in this compound ScreenImplication for this compound Mechanism
DCAF15 Substrate Receptor for CRL4Knockout confers resistance to this compound. nih.govActs as the direct substrate receptor hijacked by this compound. nih.govmedchemexpress.com
UBE2M Neddylation E2 EnzymeRequirement confirmed in the screen. nih.govConfirms this compound functions through an active CRL pathway. nih.gov
Other CRLs Various E3 Ligase ComponentsNo significant dependency observed. nih.govDemonstrates high specificity of this compound for the CRL4DCAF15 complex. nih.gov

The initial discovery of this compound was facilitated by a broader phenotypic chemical screen designed to identify potential molecular glue degraders. drugtargetreview.com This strategy involved comparing the viability of wild-type cells with that of cells engineered to have impaired E3 ubiquitin ligase activity (specifically, UBE2M mutant cells). nih.govdrugtargetreview.com Compounds that showed differential toxicity, like this compound, were prioritized as candidates dependent on active E3 ligases. nih.gov

Following this initial identification, genome-wide CRISPR/Cas9 screening serves as a powerful tool for identifying genes that, when knocked out, confer drug resistance. nih.govscilit.comnih.govresearchgate.net In the case of this compound, profiling of drug-resistant clones confirmed the findings of the focused screen. Clones with CRISPR-induced mutations in DCAF15 were rendered insensitive to this compound treatment, demonstrating that a functional CRL4DCAF15 pathway is essential for the compound's cytotoxic effect. nih.gov This approach is crucial for validating the mechanism of action and understanding potential resistance pathways in a therapeutic context. nih.gov

Proteomics and Multi-omics Strategies

To understand the functional consequences of this compound treatment at the protein level, researchers have utilized proteomics and other "omics" technologies. These approaches provide a global, unbiased view of the molecular changes induced by the compound.

Quantitative proteomics, specifically using isobaric tagging technology like Tandem Mass Tags (TMT), has been pivotal in identifying the specific protein target of this compound. nih.gov This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples. nih.govnih.gov In this technique, peptides from different experimental conditions (e.g., DMSO control vs. This compound treatment) are labeled with chemical tags of the same mass. nih.gov Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, the intensities of which are used to determine the relative abundance of the peptide, and thus the protein, in each sample. nih.govnih.gov

When KBM7 cells were treated with this compound and analyzed via quantitative proteomics, the results showed a profound and exclusive destabilization of a single protein: RNA binding motif protein 39 (RBM39). nih.gov No other proteins, including other cyclins or cyclin-dependent kinases, were significantly destabilized, highlighting the remarkable specificity of this compound. nih.gov This proteomics data provided direct evidence that this compound acts as a molecular glue to induce the degradation of RBM39. nih.govub.edu

Table 2: Key Findings from Quantitative Proteomics of this compound-Treated Cells

ProteinProtein FamilyObservation upon this compound TreatmentConclusion
RBM39 RNA Binding ProteinExclusively and significantly destabilized. nih.govConfirmed as the sole neosubstrate of this compound-induced degradation. nih.govub.edu
RBM23 RNA Binding ProteinNot significantly destabilized. nih.govDemonstrates selectivity between RBM proteins.
Other Proteins N/ANo significant changes in abundance. nih.govHighlights the high target specificity of this compound. nih.gov

Drug-affinity chromatography is a powerful technique used to identify the direct binding partners of a small molecule. nih.gov In this approach, a modified version of the drug is immobilized on a solid support, such as sepharose beads. nih.gov This "bait" is then incubated with whole-cell lysates, and proteins that directly bind to the drug are "pulled down" and subsequently identified by mass spectrometry or immunoblotting. nih.gov While this technique was used extensively to characterize dCeMM3, another molecular glue discovered in the same study, its specific application to this compound is part of the broader methodological toolkit for validating such compounds. nih.gov Complementary strategies include photo-affinity probes, where a photoreactive group is added to the drug, allowing for covalent cross-linking to binding partners within intact cells upon UV light exposure. nih.gov

A comprehensive understanding of a drug's impact can be achieved by integrating multiple layers of omics data. nih.gov The intersection of proteomics with transcriptomics (the study of the complete set of RNA transcripts) can functionally validate the consequences of degrading a specific protein. nih.gov For instance, in the same study that characterized this compound, this integrated approach was used for the related compounds dCeMM2, dCeMM3, and dCeMM4. nih.gov The degradation of their target, Cyclin K, was functionally validated by observing changes in the transcriptome consistent with the inhibition of Cyclin K's known kinase partners, CDK12 and CDK13. nih.gov While the specific transcriptomic consequences of this compound-induced RBM39 degradation were not detailed in the primary report, this multi-omics strategy represents a key methodology for the deep functional characterization of molecular glue degraders. nih.gov

Biophysical Characterization of Interactions

Biophysical techniques are essential for directly observing and quantifying the formation of the ternary complex induced by this compound. These methods provide critical insights into the binding affinities, kinetics, and stoichiometry of the interaction between the target protein, the E3 ligase, and the molecular glue.

The core function of a molecular glue is to induce proximity between two proteins that would otherwise not interact, or interact weakly. Proximity assays are designed to detect and measure this event in cellular or in vitro environments.

A key cellular method for validating drug-induced proximity is the use of enzyme-catalyzed proximity labeling, such as the miniTurbo (mTurbo) biotin (B1667282) ligase system . In this assay, an E3 ligase component, for instance, DDB1, is fused to mTurbo. biorxiv.org Upon treatment with a molecular glue like dCeMM2 (a compound related to this compound), and the addition of biotin, mTurbo will biotinylate proteins that are in close proximity. biorxiv.org Subsequent streptavidin purification and proteomic analysis can then identify the proteins brought near the E3 ligase. For example, studies on dCeMM2 demonstrated that in the presence of the compound, CDK12 was identified as a proximal protein to DDB1, confirming drug-induced dimerization. biorxiv.org This approach provides direct evidence of the formation of the ternary complex within intact cells.

Another widely used technology for studying induced proximity is Time-Resolved Fluorescence Energy Transfer (TR-FRET) . This assay measures the energy transfer between a donor fluorophore and an acceptor fluorophore conjugated to the two proteins of interest. An increase in the FRET signal upon addition of the compound indicates that the proteins are being brought closer together. TR-FRET assays have been instrumental in quantifying the affinity of drug-induced interactions. For instance, in studies of dCeMM2, TR-FRET was used to detect and quantify the induced proximity between recombinant CDK12:cyclin K and DDB1, revealing an apparent binding constant (Kapparent) in the nanomolar range. biorxiv.org

Surface Plasmon Resonance (SPR) is another powerful biophysical technique used to study the kinetics and affinity of molecular interactions in real-time. In the context of molecular glues, SPR can be used to immobilize one protein component (e.g., the E3 ligase complex) on a sensor chip and then flow the target protein over the surface in the presence and absence of the compound. An increase in the binding response in the presence of the molecular glue provides quantitative data on the stabilization of the protein-protein interaction. This method is a cornerstone in platforms designed for the discovery and characterization of molecular glue degraders. biorxiv.org

Assay TypePrincipleApplication Example for dCeMM-like compoundsKey Finding
miniTurbo Proximity Labeling Enzyme-catalyzed biotinylation of proximal proteins in living cells.DDB1 fused to mTurbo to identify proteins brought into proximity by dCeMM2.CDK12 identified as a proximal protein to DDB1 only in the presence of dCeMM2. biorxiv.org
TR-FRET Fluorescence energy transfer between donor and acceptor fluorophores on two proteins when in close proximity.Measurement of dCeMM2-induced interaction between recombinant CDK12:cyclin K and DDB1.dCeMM2 facilitated the interaction with a Kapparent of 628 nM. biorxiv.org
SPR Detection of changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Characterizing ternary complex formation for molecular glue degraders.Provides quantitative kinetics and affinity data for compound-induced protein-protein interactions. biorxiv.org

To confirm that the observed cellular effects are due to a direct interaction mediated by the compound, biochemical reconstitution experiments using purified recombinant proteins are essential. These experiments provide a controlled environment to study the formation of the ternary complex, free from the complexities of the cellular milieu.

A common approach is to perform pull-down assays using a chemically modified version of the molecular glue. For instance, an analog of dCeMM3 was synthesized with a chemical handle (dCeMM3-NH2) that allowed it to be immobilized on sepharose beads. biorxiv.org When these beads were incubated with whole-cell lysates, both cyclin K and DDB1 were identified as interacting proteins, which could be competed away by a covalent CDK12/13 inhibitor, THZ531. biorxiv.org This demonstrated that the compound directly bridges the interaction between the CDK12:cyclin K complex and the DDB1 E3 ligase component.

Furthermore, biochemical reconstitution was critical in differentiating the mechanism of dCeMM2/3/4 from well-known molecular glues like thalidomide (B1683933) analogs. Experiments suggested a baseline affinity between DDB1 and CDK12:cyclin K, which is then strongly enhanced by the addition of the dCeMM compounds. biorxiv.org This is in contrast to IMiDs, where no measurable baseline affinity exists between the E3 ligase and the neosubstrate in the absence of the drug. biorxiv.org

These reconstitution experiments are also crucial for validating ubiquitination events. By combining the purified E3 ligase complex, the target protein, ubiquitin, E1 and E2 enzymes, and the molecular glue, it is possible to demonstrate in vitro that the compound directly leads to the ubiquitination of the target protein. For example, dCeMM2 was shown to induce the polyubiquitination of cyclin K in a manner dependent on the presence of CDK12/13. biorxiv.org

Computational Modeling and In Silico Analysis

Computational methods are increasingly being used to accelerate the discovery and optimization of molecular glue degraders. These in silico techniques can predict how a small molecule might mediate a protein-protein interaction, guide the design of new compounds, and provide insights into the structural dynamics of the ternary complex.

While specific molecular docking and dynamics simulation studies for this compound have not been extensively published, the principles can be inferred from studies on other sulfonamide molecular glues like E7820 and indisulam (B1684377), which, like this compound, recruit the splicing factor RBM39 to the DCAF15 E3 ligase. biorxiv.orgnih.govbiorxiv.org

Molecular docking can be used to predict the binding pose of this compound within the protein-protein interface of DCAF15 and RBM39. Based on the crystal structure of the DCAF15-DDB1-DDA1 complex bound to E7820 and the RRM2 domain of RBM39, it is likely that this compound binds in a shallow pocket on the surface of DCAF15. nih.govbiorxiv.org This binding modifies the surface of DCAF15, creating a new interface that is complementary to the RRM2 domain of RBM39. Docking studies for a similar compound, dRRM-1, into this crystal structure suggested a shared binding mode with E7820, and by extension, a probable binding mode for this compound. nih.gov

Molecular dynamics (MD) simulations can then be employed to study the stability and conformational dynamics of the predicted this compound-mediated ternary complex. nih.govbiorxiv.org MD simulations can reveal how the molecular glue stabilizes the protein-protein interface, identify key residues involved in the interaction, and assess the flexibility of the complex. nih.govbiorxiv.org These simulations are crucial for understanding the cooperative nature of ternary complex formation and can help explain why certain compounds are effective glues while others are not. For other molecular glue systems, MD simulations have been used to generate conformational ensembles of the ternary complex, providing a more complete picture than static crystal structures. biorxiv.org

The identification of the precise protein-protein interaction surfaces is fundamental to understanding the mechanism of this compound. For the DCAF15-RBM39 system, experimental techniques combined with structural biology have been used to map these interfaces for related sulfonamide glues.

Mutagenesis and truncation experiments have shown that the RNA Recognition Motif 2 (RRM2) domain of RBM39 is both necessary and sufficient for the indisulam-induced interaction with DCAF15. nih.gov Specifically, an α-helix within the RRM2 domain acts as a "degron," the minimal element recognized by the E3 ligase in the presence of the glue. nih.gov The crystal structure of the E7820-mediated complex confirms that the glue molecule, E7820, sits (B43327) at the interface, making contacts with both DCAF15 and the α-helix of RBM39's RRM2 domain. nih.gov Given that this compound is also a sulfonamide that degrades RBM39 via DCAF15, it is highly probable that it recognizes the same RRM2 degron motif. biorxiv.org

Computational tools for predicting protein-protein interaction sites, often based on surface geometry and chemical complementarity, can also be employed. nih.gov These algorithms can screen protein surfaces for potential "hot spots" that might be amenable to stabilization by a small molecule. While no specific allosteric sites have been formally described for this compound, the binding of the glue to DCAF15 can be considered an allosteric event, as it induces a conformational change in the ligase that enhances its affinity for the neosubstrate, RBM39.

High-Throughput Screening (HTS) Techniques

The discovery of novel molecular glue degraders has historically been serendipitous. However, recent efforts have focused on developing rational and scalable high-throughput screening (HTS) strategies.

The discovery of this compound itself was the result of a clever phenotypic chemical screening approach. biorxiv.orgresearchgate.net This strategy involved comparing the viability of wild-type cells with that of "hypo-neddylated" cells, which have impaired activity of Cullin-RING ligases (CRLs). The hypothesis was that compounds requiring functional CRLs for their cytotoxic effect would be potential molecular glue degraders. By screening a library of compounds for differential activity between these cell lines, this compound was identified as a hit that was dependent on a functional CRL4-DCAF15 ligase. biorxiv.org

More broadly, several HTS platforms are being developed for the discovery of molecular glues. These can be categorized as follows:

Biochemical HTS: These assays use purified proteins to screen for compounds that stabilize their interaction. Technologies like TR-FRET , AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and SPR are amenable to high-throughput formats and can directly measure the formation of the ternary complex. nih.govnih.gov

Cell-based HTS: These screens use engineered cell lines to report on the degradation of a specific target protein. Often, the target protein is fused to a reporter like luciferase or a fluorescent protein. A decrease in the reporter signal upon compound treatment indicates degradation. researchgate.net

High-Content Imaging (HCI): This image-based HTS method can monitor changes in protein levels, localization, or other cellular phenotypes in response to compound treatment. HCI can provide multi-parametric data, making it a powerful tool for phenotypic screening and identifying compounds with specific effects on protein stability. nih.gov

These HTS approaches, often used in combination, create a powerful platform for the systematic discovery of new molecular glue degraders like this compound.

HTS TechniquePrincipleExample of Use in Molecular Glue Discovery
Phenotypic Chemical Screening Comparing the effects of compounds on different cell lines (e.g., wild-type vs. E3 ligase deficient) to identify dependencies.This compound was discovered by identifying its selective toxicity in cells with functional Cullin-RING ligases. biorxiv.org
TR-FRET/AlphaScreen Proximity-based assays measuring the interaction of purified proteins in a high-throughput format.Screening compound libraries for molecules that induce a signal indicating the formation of a target-E3 ligase complex. nih.govnih.gov
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify cellular phenotypes, such as protein levels.Screening for compounds that cause a decrease in the fluorescence of a tagged target protein. nih.gov

Phenotypic Chemical Screening Paradigms

The identification of this compound was not the result of serendipity but of a rational and scalable discovery strategy based on phenotypic chemical screening. eurekalert.orgdrugtargetreview.com This approach was designed to specifically uncover compounds that rely on active E3 ubiquitin ligases for their cytotoxic or cytostatic effects. eurekalert.org

The core of this paradigm was a differential viability screen using engineered cell lines with impaired E3 ligase activity. eurekalert.orgdrugtargetreview.com Specifically, researchers utilized a human leukemia cell line, KBM7, in two variants: a wild-type (WT) version and a mutant version (UBE2Mmut) deficient in the UBE2M enzyme. nih.gov UBE2M is critical for the neddylation process, which is required to activate the largest family of E3 ligases, the cullin-RING ligases (CRLs). nih.govindibloghub.com Cells lacking functional UBE2M are considered "hypo-neddylated" and show a broad defect in CRL activity. nih.gov

The screening process involved treating both WT and UBE2Mmut KBM7 cells with a library of approximately 2,000 small molecules, most with unknown mechanisms of action. nih.govnih.gov The central hypothesis was that molecular glue degraders, which depend on functional CRLs to exert their activity, would show reduced efficacy in the hypo-neddylated UBE2Mmut cells compared to the WT cells. By identifying compounds with such differential activity, the screen could pinpoint potential molecular glue degraders. eurekalert.orgnih.gov

This strategy successfully led to the identification of several molecules, including this compound. drugtargetreview.comnih.gov Follow-up investigations confirmed that this compound is a molecular glue degrader that functions by redirecting the CRL4DCAF15 ligase complex to induce the degradation of its target protein, RBM39. nih.govindibloghub.commedchemexpress.com The screening approach was thus validated as a powerful, rational method for discovering new molecular glue degraders. drugtargetreview.combohrium.com

Table 1: Summary of the Phenotypic Screening Paradigm for this compound Discovery

Parameter Description
Screening Concept Differential viability phenotypic screen to identify E3 ligase-dependent compounds. eurekalert.orgdrugtargetreview.com
Cell Lines Used Wild-type (WT) KBM7 cells and UBE2Mmut KBM7 cells (hypo-neddylated). nih.gov
Compound Library ~2,000 cytostatic/cytotoxic small molecules from an in-house collection. nih.govnih.gov
Screening Principle Identification of compounds showing significantly lower cytotoxic/cytostatic activity in UBE2Mmut cells compared to WT cells, indicating dependence on active cullin-RING ligases. nih.gov
Key Finding Prioritized four chemical scaffolds, including this compound, as potential molecular glue degraders. nih.govbohrium.com

| Validation | Confirmed this compound as a glue degrader of RBM39 that functions via the CRL4DCAF15 ligase. nih.govbohrium.com |

Homogeneous Time-Resolved Fluorescence (HTRF) Technology for Degradation Quantification

Once a potential degrader like this compound is identified, it is crucial to accurately quantify its ability to degrade the target protein. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust immunoassay technology well-suited for this purpose, particularly in a high-throughput context. revvity.comrevvity.comnih.gov

HTRF is a no-wash assay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved fluorescence measurement. revvity.comnih.gov This dual-technology approach minimizes background noise from short-lived fluorescence, resulting in high sensitivity. revvity.comnih.gov In the context of studying this compound, an HTRF assay is used to measure the remaining levels of the target protein, RBM39, in cell lysates after treatment with the compound. revvity.comrevvity.com The assay typically involves two specific antibodies labeled with a donor fluorophore (like Europium cryptate) and an acceptor fluorophore. When the antibodies bind to the target protein, the donor and acceptor are brought into close proximity, generating a FRET signal that is proportional to the amount of target protein present. nih.gov

In a study quantifying this compound-mediated degradation, SH-SY5Y neuroblastoma cells were treated with varying concentrations of the compound. revvity.com The HTRF assay demonstrated a dose-dependent degradation of RBM39. The integrity of these results was further validated using the traditional Western blot method, which showed a strong correlation with the HTRF data. revvity.com This demonstrates that HTRF is a reliable and high-throughput compatible method for quantifying the efficacy of molecular glue degraders and can be used to screen compound libraries for molecules that selectively degrade intracellular targets. revvity.comresearchgate.net

Table 2: Quantification of this compound-Mediated RBM39 Degradation Using HTRF

Compound Concentration Cell Line Technology % RBM39 Remaining (Normalized to Control)
This compound 10 µM SH-SY5Y HTRF ~10% revvity.com
This compound 10 µM SH-SY5Y Western Blot ~10% revvity.com
Indisulam 3 µM SH-SY5Y HTRF ~20% revvity.com

| Indisulam | 3 µM | SH-SY5Y | Western Blot | ~20% revvity.com |

Future Research Directions and Applications of Dcemm1 in Academic Studies

Elucidation of Broader Biological Networks Modulated by dCeMM1

Understanding the full impact of this compound on cellular function is a key area of ongoing research. This involves identifying all the molecular players it affects and mapping the subsequent changes in cellular programming.

A significant finding from initial studies is the high selectivity of this compound. ub.edu Quantitative proteomics analysis coupled with cellular treatment of this compound revealed that it almost exclusively destabilizes the RNA-binding protein RBM39. nih.gov This specificity is noteworthy, as other aryl sulfonamides, like indisulam (B1684377), are known to induce the degradation of both RBM39 and its paralog, RBM23. nih.govub.edu While this compound shares a similar aryl sulfonamide structure with other RBM39 degraders, it demonstrates an exquisite selectivity for RBM39, with minimal to no degradation of RBM23 observed in studies. ub.edunih.gov

Future research will likely continue to probe for other potential neosubstrates under different cellular contexts or in different cell lines, although current evidence points towards this compound being a highly specific degrader of RBM39. nih.gov This high selectivity makes it an exceptional tool for studying the specific roles of RBM39.

The degradation of RBM39, a key splicing factor, by this compound initiates a cascade of cellular events. Researchers are employing systems-biology techniques to understand this cellular reprogramming comprehensively. Methodologies such as quantitative proteomics, functional genomics, and CRISPR-Cas9 screens have been instrumental in confirming the mechanism of action. nih.govbohrium.com These studies have established that the cytotoxic effects of this compound are dependent on the CRL4^DCAF15^ E3 ligase complex. nih.gov

Development of Novel Research Tools and Probes Based on this compound's Mechanism

The well-defined mechanism of this compound makes it not just a subject of study, but also a foundational tool for creating new research probes and therapeutic strategies.

This compound acts as a molecular glue that specifically redirects the activity of the CRL4^DCAF15^ E3 ubiquitin ligase to degrade RBM39. medchemexpress.comtenovapharma.com This makes this compound an invaluable chemical probe for investigating the biology of DCAF15. Researchers can use this compound to modulate DCAF15 activity in a controlled manner, helping to identify its native substrates and understand its role in normal cellular function and disease. nih.gov Focused CRISPR/Cas9 screens have confirmed the critical dependence of this compound's efficacy on the DCAF15 ligase complex. nih.gov Furthermore, this compound and similar compounds are used as positive controls in screening assays designed to discover new modulators of DCAF15, accelerating research into this particular E3 ligase. biorxiv.org

The discovery of this compound was a landmark achievement for the rational design of molecular glue degraders. protein-degradation.org It was identified through a scalable strategy involving differential chemical profiling in "hypo-neddylated" cell lines, which have a general defect in the activity of cullin-RING ligases (CRLs). ub.edunih.gov This approach provided proof-of-concept that new molecular glues could be discovered systematically rather than through serendipity. nih.govcemm.at

The principles learned from the this compound discovery are now being used to hunt for next-generation molecular glues. protein-degradation.orgdegradersandglues.com By understanding the structural basis of the ternary complex formed by DCAF15, this compound, and RBM39, researchers can rationally design new molecules with improved properties or altered specificities. nih.gov This strategy of using functional genomics and multi-omics to identify compounds that rely on E3 ligases for their activity provides a powerful and versatile platform for discovering novel degraders with unique mechanisms. nih.govnih.gov

Exploration of this compound in Non-Clinical Disease Mechanism Research

This compound is a valuable tool for basic research into disease mechanisms, particularly in the field of oncology. nih.govmedchemexpress.com RBM39, the target of this compound, is a splicing factor that is implicated in the survival of certain types of cancer. ub.eduindibloghub.com The ability to selectively degrade RBM39 allows researchers to study its specific function in cancer cell proliferation and survival.

By applying this compound to various cancer cell models, scientists can investigate the dependencies of these cells on specific splicing events controlled by RBM39. The initial discovery of this compound stemmed from a screen of small molecules with cytotoxic or cytostatic activity, highlighting its relevance in cancer biology. nih.gov This non-clinical research helps to validate RBM39 as a potential target and provides a deeper understanding of the molecular mechanisms that could be exploited for therapeutic purposes, without assessing the compound's direct therapeutic potential in humans. nih.govprotein-degradation.org

Key Proteins in the this compound Pathway

ProteinClass/FamilyRole in this compound Mechanism
RBM39 RNA-Binding Protein / Splicing FactorThe "neosubstrate" or target protein that is selectively degraded. nih.gov
DCAF15 DDB1 and CUL4-Associated FactorThe substrate receptor of the E3 ligase that directly binds to this compound. nih.govmedchemexpress.comtenovapharma.com
CUL4 CullinA scaffold protein that forms the backbone of the Cullin-RING E3 ubiquitin ligase (CRL4) complex. indibloghub.com
DDB1 Damage-Specific DNA Binding Protein 1An adaptor protein that links the substrate receptor (DCAF15) to the CUL4 scaffold. nih.govindibloghub.com

Role in Understanding Ubiquitin-Proteasome System Dysregulation

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, thereby maintaining protein homeostasis. nih.govnih.gov Its dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov Molecular glues like this compound, which function by co-opting and redirecting the activity of specific E3 ubiquitin ligases, are invaluable tools for studying the UPS. medchemexpress.comindibloghub.com

This compound functions by inducing proximity between the splicing factor RBM39 and the CRL4-DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39. medchemexpress.comnih.govbohrium.com By acutely inducing the degradation of a specific protein, this compound allows researchers to study the immediate downstream consequences of redirecting the activity of the CRL4-DCAF15 ligase. This provides a model for understanding how the UPS can be pharmacologically manipulated and the effects of such interventions on cellular signaling and survival.

The study of this compound helps elucidate the plasticity and regulatory mechanisms of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. indibloghub.combohrium.com Research using this compound can explore how the cellular repertoire of CRLs influences sensitivity to such degraders and how dysregulation of this system, for instance through mutations in UPS components, can lead to disease states or drug resistance. nih.govmdpi.com For example, studies have shown that the efficacy of this compound is dependent on a functional CRL4-DCAF15 ligase complex and the neddylation pathway that activates it. nih.gov This reliance makes this compound a useful probe for investigating the status and function of this specific E3 ligase pathway in various cellular contexts.

Furthermore, the targeted degradation mediated by this compound serves as a method to investigate the broader consequences of UPS dysfunction. biorxiv.org By observing the cellular response to the acute loss of RBM39, researchers can gain insights into how the failure to degrade specific proteins contributes to the pathology of diseases characterized by a compromised UPS, such as certain cancers and neurodegenerative disorders. nih.govmdpi.com The use of proteasome inhibitors like epoxomicin (B1671546) in conjunction with this compound treatment can confirm that the observed protein loss is indeed UPS-dependent, further solidifying its role as a tool to study this pathway. revvity.com

Mechanistic Insights into RBM39's Role in Cellular Pathology

This compound provides a precise tool for dissecting the cellular functions of RNA-binding motif protein 39 (RBM39). As a molecular glue that selectively triggers the degradation of RBM39, it allows for the acute depletion of this protein, enabling researchers to study its role in various cellular processes, particularly RNA splicing and gene expression. medchemexpress.comnih.govrevvity.com RBM39 is known to be involved in transcriptional co-regulation and is a critical component of the spliceosome, which is responsible for processing pre-mRNA. researchgate.net

The loss of RBM39 induced by this compound has been shown to cause aberrant splicing events, such as intron retention, which can inhibit cell cycle progression and produce anti-tumor effects. researchgate.netnih.gov By treating cells with this compound and subsequently analyzing the transcriptome and proteome, researchers can identify the specific splicing events and gene expression programs that are controlled by RBM39. For example, studies with related sulfonamide molecular glues have revealed that RBM39 degradation preferentially affects the splicing of mRNAs involved in critical pathways for cancer cell survival. nih.gov

This targeted approach offers a significant advantage over genetic methods like siRNA or CRISPR, as it allows for rapid and reversible protein depletion, providing a clearer picture of the primary functions of RBM39 without the confounding effects of long-term cellular adaptation. Quantitative proteomics experiments have confirmed that this compound treatment leads to the exclusive destabilization of RBM39, highlighting its specificity as a research probe. nih.gov This specificity is crucial for attributing the observed cellular pathologies directly to the loss of RBM39 function. nih.gov Studies using this compound can therefore help map the landscape of RBM39-regulated RNA processing and uncover its contribution to the pathology of diseases like acute myeloid leukemia and various solid tumors where its function is implicated. researchgate.netnih.gov

ParameterObservation with this compoundReference
Target Protein RBM39 medchemexpress.comnih.gov
E3 Ligase Complex CRL4-DCAF15 medchemexpress.comnih.govbohrium.com
Mechanism Induces proximity between RBM39 and DCAF15 for ubiquitination and degradation. medchemexpress.comnih.govnih.gov
Cellular Effect Decreases RBM39 protein levels, inhibits cell growth. medchemexpress.com
Downstream Impact Causes aberrant RNA splicing (e.g., intron retention). researchgate.netnih.gov

Challenges and Opportunities in this compound Research

While this compound represents a significant advance, its study also highlights ongoing challenges and opportunities within the broader field of targeted protein degradation. These include refining discovery strategies and ensuring the precise characterization of chemical tools.

Rational Design of Molecular Glues vs. Serendipitous Discovery

The history of molecular glue degraders has been largely characterized by serendipitous discovery rather than rational design. eurekalert.orgnih.gov Classic examples, such as the immunomodulatory drugs (IMiDs) like thalidomide (B1683933), were identified through phenotypic screens, with their precise mechanism of action being uncovered decades later. eurekalert.org This reliance on chance has historically limited the systematic exploration of molecular glues as a therapeutic strategy. nih.gov

The discovery of this compound, however, exemplifies a shift toward more rational and scalable discovery strategies. nih.goveurekalert.org It was identified through a novel screening approach that used differential chemical profiling in cell lines with impaired Cullin-RING ligase (CRL) activity. indibloghub.comnih.gov This strategy was designed to specifically find compounds whose activity depends on a functional E3 ligase system, thereby enriching for potential molecular glue degraders. nih.goveurekalert.org While this compound's core sulfonamide structure is similar to previously identified DCAF15-recruiting molecules like indisulam, its discovery through a systematic, mechanism-aware screen represents a significant step forward. indibloghub.comnih.gov

This approach provides a framework for moving beyond serendipity. bohrium.com The challenge and opportunity now lie in expanding these rational discovery platforms. chemrxiv.org This involves creating more diverse and bespoke chemical libraries and developing innovative screening assays, such as those that trace E3 ligase dynamics in real-time, to identify novel glue degraders for a wider range of E3 ligases and previously "undruggable" target proteins. nih.govchemrxiv.org The ultimate goal is to establish predictable design principles for molecular glues, a formidable challenge that requires a deep understanding of the complex protein-protein interactions within the ternary complex formed by the glue, the E3 ligase, and the target protein. chemrxiv.orgresearchgate.net

Addressing Selectivity and Off-Target Effects in Research Probes

A critical challenge in the development of any chemical probe for academic research is ensuring high target selectivity to generate reliable biological insights. mdpi.com A research probe should ideally interact with its intended target with high potency and exhibit minimal off-target effects that could confound experimental results. mdpi.comresearchgate.net For molecular glue degraders like this compound, selectivity has two dimensions: the specific E3 ligase it recruits and the specific neosubstrate it degrades.

Quantitative proteomics studies have been instrumental in characterizing the selectivity of this compound. nih.gov These experiments revealed that cellular treatment with this compound leads to the exclusive destabilization of RBM39, demonstrating a high degree of selectivity for its target protein. nih.gov This finding is crucial, as it validates this compound as a precise tool for studying RBM39 biology. Furthermore, CRISPR/Cas9 screens confirmed that the activity of this compound is critically dependent on the CRL4-DCAF15 ligase complex, establishing its E3 ligase specificity. nih.gov

Despite these positive results, the potential for off-target effects remains a persistent concern in chemical biology. mdpi.com Polypharmacology, where a compound interacts with multiple targets, is a common phenomenon. researchgate.net Therefore, a key opportunity in this compound research is to use it as a model compound to develop and apply rigorous, multi-faceted workflows for assessing selectivity. This includes orthogonal validation methods, such as using CRISPR-induced mutations in the target or E3 ligase to demonstrate on-target dependency, and performing unbiased, genome-wide screens to proactively identify any potential off-target liabilities. nih.gov Such comprehensive characterization is essential for validating this compound and other molecular glues as high-quality research probes and for anticipating potential complexities in their future applications. researchgate.netresearchgate.net

Collaborative and Interdisciplinary Approaches in Chemical Biology

The study of complex molecules like this compound underscores the necessity of collaborative and interdisciplinary research. 99.80.113mcgill.ca Addressing the challenges and realizing the opportunities in the field of targeted protein degradation requires the integration of expertise from multiple scientific disciplines. nih.govnih.gov The discovery, characterization, and application of this compound is a prime example of how combining different fields can lead to significant scientific breakthroughs.

The initial discovery of this compound involved a blend of chemical biology and functional genomics , using a cleverly designed cell-based phenotypic screen coupled with a deep understanding of the ubiquitin-proteasome system. nih.goveurekalert.org Its mechanistic deconvolution required a suite of advanced techniques, highlighting the need for interdisciplinary teamwork:

Proteomics was essential for identifying RBM39 as the specific target and for confirming the compound's selectivity. nih.gov

Functional genomics , specifically CRISPR/Cas9 screening, was used to identify the exact E3 ligase complex, CRL4-DCAF15, that this compound hijacks. nih.gov

Molecular and Cell Biology techniques, such as immunoblotting and cell viability assays, were used to validate the findings and characterize the cellular phenotype resulting from RBM39 degradation. medchemexpress.comrevvity.com

Organic Chemistry is fundamental for synthesizing the compound itself and for creating analogues to explore structure-activity relationships, which is crucial for optimizing potency and selectivity. nih.gov

Fostering successful interdisciplinary collaborations is itself a challenge, requiring the establishment of a shared vocabulary, clear communication, and mutual respect for different methodologies. nih.govcra.org However, the benefits are immense. By bringing together researchers from diverse backgrounds—such as chemists, biologists, bioinformaticians, and structural biologists—research communities can tackle complex scientific problems that would be intractable from a single perspective. 99.80.113nih.gov The continued study of this compound and the quest for new molecular glues will thrive in an environment that promotes these synergistic, team-based approaches to science. mcgill.ca

Q & A

Q. What is the molecular mechanism of dCeMM1 in degrading RBM39, and how can researchers validate target engagement experimentally?

this compound acts as a molecular glue degrader by redirecting the CRL4<sup>DCAF15</sup> E3 ubiquitin ligase complex to ubiquitinate and degrade RBM39, a splicing factor implicated in cancer. To validate target engagement:

  • Perform Western blotting to monitor RBM39 protein levels post-treatment (e.g., 24–48 hours).
  • Use proteasome inhibitors (e.g., MG-132) to confirm degradation is proteasome-dependent.
  • Conduct co-immunoprecipitation (Co-IP) assays to verify ternary complex formation (this compound, RBM39, CRL4<sup>DCAF15</sup>) .

Q. How should this compound be stored and reconstituted to ensure experimental reproducibility?

  • Storage : Lyophilized powder at -20°C (stable for 3 years); dissolved in DMSO at -80°C (stable for 6 months). Avoid freeze-thaw cycles.
  • Reconstitution : Calculate molarity using molecular weight (369.23 g/mol). For example, 1 mg dissolved in 271.3 µL DMSO yields a 10 mM stock. Validate activity via dose-response curves in cell viability assays .

Q. What distinguishes this compound from other RBM39 degraders like Indisulam or E7820?

this compound exhibits exclusive specificity for RBM39 , whereas Indisulam and E7820 also degrade RBM23. This selectivity reduces off-target effects, making this compound preferable for studying RBM39-dependent splicing mechanisms .

Advanced Research Questions

Q. How can researchers optimize this compound treatment conditions to address cell-type-dependent variability in degradation efficiency?

  • Conduct time-course experiments (6–72 hours) to identify peak degradation windows.
  • Titrate concentrations (1 nM–10 µM) using sigmoidal dose-response models to determine EC50 values.
  • Account for CRL4<sup>DCAF15</sup> expression levels via qPCR or flow cytometry, as low ligase activity may require CRISPR-mediated overexpression .

Q. What experimental strategies resolve contradictions in this compound-induced transcriptomic changes across studies?

  • Use isoform-level RNA sequencing to distinguish splicing-specific effects from off-target transcriptional changes.
  • Validate findings with RBM39 rescue experiments (e.g., CRISPR-edited RBM39 variants resistant to degradation).
  • Apply bioinformatics tools like MAJIQ or rMATS to quantify alternative splicing events .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential while minimizing toxicity?

  • Calculate equivalent doses using body surface area (BSA) normalization: Human dose (mg/m²) = Animal dose (mg/kg) × (Animal km / Human km). For mice, km = 3; for humans, km = 37 .
  • Monitor hematologic toxicity via CBC panels, as CRL4<sup>DCAF15</sup> modulation may affect hematopoietic cells.
  • Pair with pharmacodynamic biomarkers (e.g., RBM39 protein levels in PBMCs) to correlate target engagement with efficacy .

Q. What co-factors or genetic dependencies influence this compound activity, and how can they be systematically identified?

  • Perform genome-wide CRISPR screens to identify synthetic lethal partners (e.g., DCAF15, CUL4).
  • Validate hits using small-molecule inhibitors (e.g., MLN4924 for neddylation blockade) to disrupt CRL4 complex assembly.
  • Analyze protein-protein interaction networks via STRING or BioGRID to map functional dependencies .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects on splicing efficiency?

  • Apply non-linear regression (e.g., four-parameter logistic curve) to model splicing inhibition vs. concentration.
  • Use Benjamini-Hochberg correction for RNA-seq data to control false discovery rates.
  • Integrate principal component analysis (PCA) to distinguish splicing-specific variance from batch effects .

Q. How can researchers differentiate this compound’s on-target effects from CRL4<sup>DCAF15</sup>-independent cytotoxicity?

  • Compare this compound activity in DCAF15-knockout cell lines (generated via CRISPR/Cas9).
  • Test structural analogs lacking RBM39-binding moieties as negative controls.
  • Perform thermal proteome profiling (TPP) to map direct binding interactions .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for studying this compound’s mechanism in hematologic vs. solid tumors?

  • In vitro : Use leukemia cell lines (e.g., MV4-11) for hematologic studies; solid tumor lines (e.g., HCT-116) require prior validation of DCAF15 expression.
  • In vivo : Employ PDX models with confirmed RBM39 dependency via shRNA knockdown. Avoid models with high baseline proteasome activity, which may mask degradation efficiency .

Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Evaluate pharmacokinetic parameters : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Assess tumor microenvironment (TME) factors like hypoxia, which may impair CRL4<sup>DCAF15</sup> activity.
  • Optimize formulation (e.g., PEGylated nanoparticles) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.